3-Chloroperoxybenzoic acid (mCPBA, CAS 937-14-4) is a widely utilized peroxycarboxylic acid that serves as a cornerstone electrophilic oxidant in both laboratory and industrial organic synthesis. Commercially supplied as a damp, crystalline powder (typically 70–77% active content, stabilized with water and 3-chlorobenzoic acid to mitigate shock sensitivity), mCPBA is highly valued for its ability to perform rapid, uncatalyzed oxygen transfers. Its primary procurement value lies in its exceptional performance in the epoxidation of alkenes, Baeyer-Villiger oxidations of ketones, and the controlled oxidation of heteroatoms such as sulfides and amines. Because it is highly soluble in common organic solvents like dichloromethane and chloroform, mCPBA enables strictly anhydrous, homogeneous reaction conditions that prevent the hydrolytic degradation of sensitive intermediates [1].
While bulk oxidants like hydrogen peroxide or peracetic acid offer lower raw material costs, substituting them for mCPBA frequently introduces severe process liabilities. Hydrogen peroxide is a poor electrophile on its own, generally requiring the addition of specialized transition-metal catalysts to achieve acceptable epoxidation rates, which complicates purification and risks heavy-metal contamination in pharmaceutical workflows. Peracetic acid, while reactive, is a volatile and highly corrosive liquid that complicates precise stoichiometric weighing and poses significant handling hazards. Furthermore, aqueous-based inorganic oxidants like Oxone necessitate biphasic or protic conditions, which frequently trigger the hydrolytic ring-opening of delicate epoxides. Consequently, mCPBA remains indispensable when precise stoichiometric control, anhydrous organic solubility, and catalyst-free kinetics are required [1].
mCPBA possesses a highly polarized O-O bond, making it a potent electrophile capable of rapid oxygen transfer at or below room temperature. In contrast, aqueous hydrogen peroxide exhibits a significantly higher activation barrier for direct epoxidation and typically requires transition-metal catalysts (such as Ti- or Sn-based systems) to activate the peroxide species. Procuring mCPBA allows chemists to achieve high conversion rapidly without metal additives, which is critical for avoiding heavy-metal contamination [1].
| Evidence Dimension | Catalyst dependency and kinetic barrier |
| Target Compound Data | Rapid, uncatalyzed epoxidation at 0–25 °C |
| Comparator Or Baseline | H2O2: Requires transition-metal catalysts or elevated temperatures |
| Quantified Difference | Eliminates the need for metal catalysts, bypassing metal-removal purification steps |
| Conditions | Standard laboratory epoxidation of unactivated alkenes |
Procuring mCPBA eliminates the need for expensive transition-metal catalysts and complex post-reaction metal scavenging in pharmaceutical intermediate synthesis.
The physical state of an oxidant dictates its ease of use in bench-scale and pilot-scale synthesis. mCPBA is procured as a stable, crystalline solid (typically supplied as a 70-75% w/w paste with water and m-chlorobenzoic acid to ensure safety), which allows for exact gravimetric weighing and precise stoichiometric addition. In direct contrast, peracetic acid is a volatile, corrosive liquid equilibrium mixture. This liquid state introduces significant vapor hazards and makes exact stoichiometric control difficult, increasing the risk of over-oxidation [1].
| Evidence Dimension | Physical state and handling precision |
| Target Compound Data | Solid powder (70-75% active); enables exact gravimetric weighing |
| Comparator Or Baseline | Peracetic acid: Volatile, corrosive liquid equilibrium mixture |
| Quantified Difference | Superior stoichiometric control and reduced vapor exposure |
| Conditions | Bench-scale reagent preparation and addition |
For R&D and fine chemical synthesis, the solid form of mCPBA ensures reproducible stoichiometry and drastically improves laboratory safety compared to volatile liquid peracids.
For the oxidation of sulfides or the synthesis of sensitive epoxides, the presence of water can lead to catastrophic yield losses via epoxide ring-opening or substrate degradation. mCPBA is highly soluble in common organic halocarbons (e.g., dichloromethane, chloroform), enabling strictly anhydrous, homogeneous reaction environments. Conversely, Oxone (potassium peroxymonosulfate) is an inorganic triple salt that is insoluble in most organic solvents, necessitating aqueous or biphasic reaction conditions. The ability to deploy mCPBA in dry organic solvents prevents the hydrolytic side reactions that plague aqueous oxidations[1].
| Evidence Dimension | Reaction phase and solvent compatibility |
| Target Compound Data | Homogeneous reaction in anhydrous organic solvents (e.g., DCM) |
| Comparator Or Baseline | Oxone: Requires aqueous or biphasic media due to inorganic salt nature |
| Quantified Difference | Prevention of water-induced side reactions (e.g., epoxide ring-opening) |
| Conditions | Oxidation of moisture-sensitive substrates |
Buyers working with water-sensitive molecules must select mCPBA to maintain anhydrous conditions, preventing costly yield losses from hydrolytic degradation.
Dimethyldioxirane (DMDO) is a powerful, neutral oxidant, but it is not commercially available due to its extreme instability. It must be synthesized in situ or distilled immediately prior to use as a highly dilute solution (typically ~0.1 M in acetone), which is severely bottlenecking for scale-up. mCPBA, by contrast, is a commercially stable, off-the-shelf reagent that can be stored under refrigeration and added directly to the reaction vessel at the required scale. This eliminates the hazardous, time-consuming preparation step required for DMDO, drastically reducing the overall operational time for oxidation workflows [1].
| Evidence Dimension | Preparation workflow and concentration |
| Target Compound Data | Ready-to-use commercial solid; high effective concentration |
| Comparator Or Baseline | DMDO: Requires hazardous in-situ generation; limited to ~0.1 M dilute solutions |
| Quantified Difference | Eliminates multi-hour reagent preparation and distillation steps |
| Conditions | Standard laboratory oxidation workflow |
Procuring mCPBA saves significant labor hours and eliminates the explosion hazards associated with generating and distilling DMDO in the laboratory.
Because mCPBA facilitates rapid, catalyst-free epoxidation in anhydrous organic solvents, it is the premier choice for synthesizing complex, water-sensitive pharmaceutical intermediates. Its use avoids the introduction of transition-metal catalysts, thereby bypassing stringent and costly post-reaction metal scavenging processes required by regulatory agencies [1].
The solid-state stability and precise stoichiometric control of mCPBA make it ideal for Baeyer-Villiger oxidations of asymmetric ketones to lactones or esters. It provides predictable regioselectivity and avoids the harsh, highly acidic conditions associated with trifluoroperacetic acid, preserving sensitive functional groups on the substrate[1].
In the synthesis of chiral auxiliaries or sulfur-based ligands, mCPBA allows for the precise, stoichiometric oxidation of sulfides to sulfoxides at low temperatures in organic solvents like dichloromethane. This level of control prevents over-oxidation to the sulfone and avoids the aqueous conditions required by Oxone, which are incompatible with many organic substrates [1].
Flammable;Oxidizer;Corrosive;Irritant